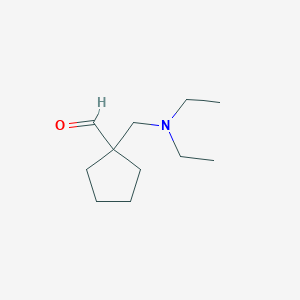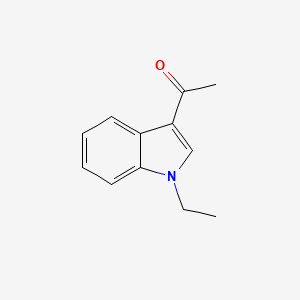
1-(1-Ethyl-1H-indol-3-yl)ethanone
Übersicht
Beschreibung
1-(1-Ethyl-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C12H13NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by an indole ring substituted with an ethyl group at the nitrogen atom and an ethanone group at the 3-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 1-ethylindole using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Ethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield 1-(1-ethyl-1H-indol-3-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: 1-(1-Ethyl-1H-indol-3-yl)ethanol.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research on its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(1-Ethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For instance, it may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity. Additionally, it can interact with receptor proteins, altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Acetylindole: Similar structure but lacks the ethyl group at the nitrogen atom.
3-Acetylindole: Similar structure but with the acetyl group at the 3-position of the indole ring.
1-(1-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom
Uniqueness: 1-(1-Ethyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom and the ethanone group at the 3-position of the indole ring differentiates it from other indole derivatives, influencing its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPARJNLWJDXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549857 | |
| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88636-52-6 | |
| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


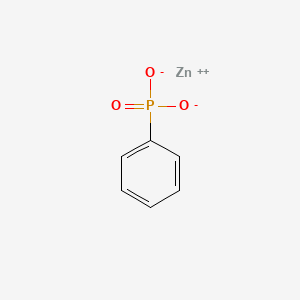

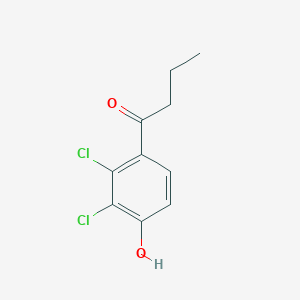
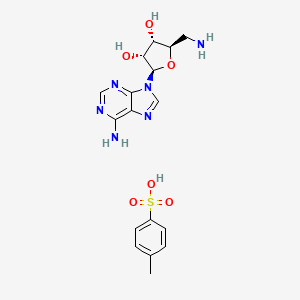
![2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile](/img/structure/B1611003.png)
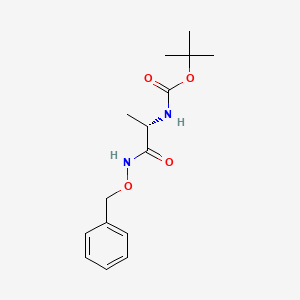
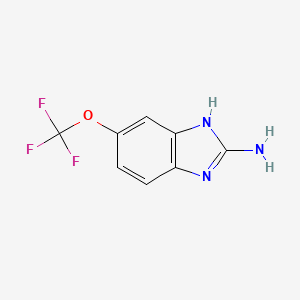
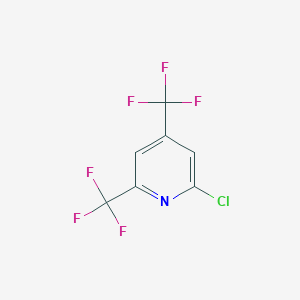
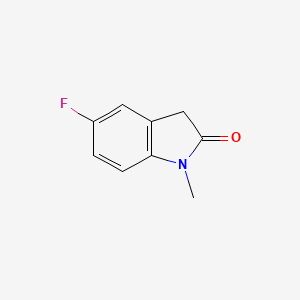
![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)
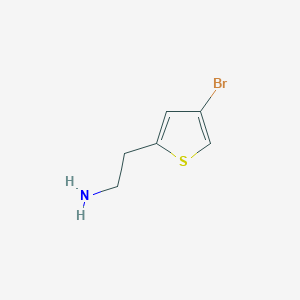
![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)

